molecular formula C22H23NO4 B1168373 Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid CAS No. 917099-03-7

Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid

Cat. No. B1168373
CAS RN: 917099-03-7
M. Wt: 365.4 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid and its derivatives involves various strategies, including the conversion of carboxyl groups to isocyano groups, cross-Claisen condensations, and the use of cycloaddition reactions. For example, the conversion of the carboxyl group of Fmoc-beta-amino acids into an isocyano group results in N-urethane-protected amino isonitriles, which have been utilized in the synthesis of tetrazole analogues of amino acids (Sureshbabu et al., 2009). Additionally, cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered esters offer a route to heterocyclic γ-amino acids, demonstrating the versatility of Fmoc-amino acids in synthesizing complex amino acid derivatives (Mathieu et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of the Fmoc group, which significantly influences their chemical behavior and reactivity. The Fmoc group adds steric bulk and provides protection for the amino group, facilitating its use in peptide synthesis without unwanted side reactions. The specific structure of the Fmoc-protected amino acids enables their application in synthesizing peptides with precise stereochemical control.

Chemical Reactions and Properties

Fmoc-amino acids engage in a variety of chemical reactions, underlining their utility in peptide synthesis. They can be glycosylated, converted into isocyanates for the formation of formamides, or used in the synthesis of complex peptide structures. The ability to perform glycosylation of Fmoc amino acids with unprotected carboxyl groups highlights their versatility in constructing glycopeptides and related compounds (Elofsson et al., 1991).

Scientific Research Applications

Synthesis of Enantiopure Compounds

Research has demonstrated the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, highlighting the compatibility of Fmoc-amino acids with solid-phase peptide synthesis (SPPS). This facilitates their application in peptidomimetic chemistry, particularly on the solid phase, allowing for the creation of complex peptide structures with potential therapeutic applications (Sladojevich, Trabocchi, & Guarna, 2007).

Development of Amino Isonitriles

The conversion of Fmoc-beta-amino acids into a new class of N-urethane-protected amino isonitriles has been achieved, enabling the synthesis of 1-substituted tetrazole analogues of amino acids. This represents a novel synthetic application of Fmoc-amino acids in creating structurally diverse molecules for potential use in drug discovery and material science (Sureshbabu, Narendra, & Nagendra, 2009).

Antibacterial Peptide Derivatives

The synthesis of 3-amino acid derivatives of glycyrrhetinic acid using Fmoc-protected amino acids has been explored. These derivatives have shown potential in protecting the growth of various microorganisms, indicating the application of Fmoc-amino acids in developing new antibacterial agents (Wang Juna, 2012).

Optical and Material Science Applications

Fmoc-amino acids have been utilized in the preparation of nonlinear optical (NLO) oligomers, showcasing their utility in the field of material science for the development of new optical materials. This underscores the versatility of Fmoc-amino acids beyond biomedical applications, extending into advanced material science (Huang, Zhang, Dalton, & Weber, 2000).

Mechanism of Action

The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in SPPS. It is removed with a solution of 20% piperidine in N,N-dimethylformamide (DMF). This removal does not disturb the acid-labile linker between the peptide and the resin .

Future Directions

Peptides are becoming increasingly important in various fields, including materials science due to their self-assembling properties . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

Biochemical Analysis

Biochemical Properties

Fmoc-(+/-)-3-aminocyclohexane-1-carboxylic acid plays a crucial role in biochemical reactions, primarily as a building block in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. For instance, it is commonly used in conjunction with enzymes like proteases and peptidases, which facilitate the cleavage of peptide bonds . The Fmoc group is introduced to the amine group of the compound, protecting it during the synthesis process and ensuring that the desired peptide sequence is achieved without unwanted side reactions .

Cellular Effects

The effects of this compound on cellular processes are primarily observed during peptide synthesis. This compound influences cell function by facilitating the creation of specific peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism . For example, peptides synthesized using this compound can act as signaling molecules, influencing pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules during peptide synthesis. The Fmoc group protects the amine group of the compound, preventing unwanted reactions. During the deprotection step, the Fmoc group is removed using a base like piperidine, which forms a stable adduct with the dibenzofulvene byproduct, ensuring that the peptide chain remains intact . This mechanism allows for the precise synthesis of peptides with the desired sequence and structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that the compound maintains its efficacy in peptide synthesis, with minimal degradation observed over extended periods . It is essential to store the compound in a dry, cool environment to ensure its stability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit any toxic effects . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage for each specific application to avoid any harmful effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds . These interactions are essential for the synthesis of peptides with the desired sequence and structure .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can participate in peptide synthesis . The localization and accumulation of the compound within specific cellular compartments are crucial for its efficacy in peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it participates in peptide synthesis . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound is available at the right place and time for efficient peptide synthesis .

properties

IUPAC Name

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVAQZVOHKGTJY-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917099-03-7
Record name rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
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